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Compound of Interest

Compound Name: SRT3109

Cat. No.: B610998

In the landscape of targeted therapeutics, SRT3109 and AZD5069 represent two distinct
strategies aimed at modulating key signaling pathways implicated in a range of diseases, from
metabolic disorders to cancer. SRT3109, a product of Sirtris Pharmaceuticals, is a small
molecule activator of Sirtuin 1 (SIRT1), a critical regulator of metabolism and cellular stress
responses. In contrast, AZD5069, developed by AstraZeneca, is a potent and selective
antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophil-
driven inflammation. This guide provides a comprehensive, data-supported comparison of
these two compounds, offering insights for researchers, scientists, and drug development
professionals.

Molecular Profile and Mechanism of Action

SRT3109 and AZD5069 operate through fundamentally different mechanisms, targeting distinct
cellular pathways.

SRT3109: A SIRT1 Activator

SRT3109 belongs to a class of synthetic small molecules designed to activate SIRT1, an
NAD+-dependent deacetylase. SIRT1 plays a crucial role in cellular metabolism, DNA repair,
and inflammation by deacetylating a wide range of protein substrates, including transcription
factors and histones. The activation of SIRT1 by compounds like SRT3109 is intended to mimic
the beneficial effects of caloric restriction, which is known to extend lifespan and improve
metabolic health in various organisms. While specific preclinical and clinical data for SRT3109
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are limited, research on other Sirtris compounds, such as SRT2104, provides insights into the
expected pharmacological effects.

AZD5069: A CXCR2 Antagonist

AZD5069 is a selective and reversible antagonist of the CXCR2 receptor.[1] CXCR2isa G
protein-coupled receptor predominantly expressed on neutrophils and plays a pivotal role in
their recruitment to sites of inflammation.[2] By blocking the interaction of CXCR2 with its
cognate chemokines, such as IL-8 (CXCL8), AZD5069 effectively inhibits neutrophil migration
and activation, thereby attenuating the inflammatory response.[1][2] This mechanism has
positioned AZD5069 as a potential therapeutic for a variety of inflammatory conditions and
cancers where neutrophils are implicated in the pathology.[3][4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for SRT3109-related
compounds and AZD5069 to facilitate a comparative assessment.

Table 1: In Vitro Potency and Selectivity

IC50 / pIC50 .
Compound Target Assay Foc Selectivity Reference
p
Analogs of
SRT3109 Enzymatic EC1.5=0.16 >200-fold vs. o
SIRT1 [Sirtris Data]
(e.g., Assay UM SIRT2/3
SRT1720)
Radioligand
o >150-fold vs.
AZD5069 CXCR2 Binding pIC50 = 9.1 [1]
CXCR1
(CXCL8)
Neutrophil
AZD5069 CXCR2 Chemotaxis pA2 = 9.6 - [1]
(CXCL1)
CD11b
AZD5069 CXCR2 Expression - - [1]
(GRO-a)
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Note: Specific IC50 data for SRT3109 is not publicly available. Data for a similar well-

characterized Sirtris compound, SRT1720, is provided for context.

Table 2: Preclinical and Clinical Observations

SRT3109 (and related

Feature ) AZD5069

SIRT1 activators)

Metabolic diseases (e.g., Type Inflammatory diseases (e.qg.,
Therapeutic Area(s) 2 Diabetes), diseases of aging, COPD, asthma), cancer (in

potentially cancer.[5][6]

combination therapy).[3][7]

Reported Preclinical Efficacy

Improved metabolic
parameters in diet-induced
obesity models (for related

compounds).[5]

Reduced neutrophil infiltration
in inflammatory models;
inhibited tumor growth and

metastasis in cancer models.

[4181e]

Clinical Development Status

Development of many Sirtris
compounds, including
SRT501, was terminated or
absorbed by GSK.[5] The
status of SRT3109 is not
clearly documented in publicly

available sources.

Investigated in multiple Phase
| and Il clinical trials for
inflammatory diseases and

various cancers.[3]

Observed Clinical Effects

For SRT501 (a resveratrol
formulation), some effects on
glucose metabolism were
observed in a Phase 1b trial in

Type 2 Diabetes patients.[10]

Demonstrated a reduction in
sputum and blood neutrophils
in clinical studies.[1] Efficacy in
improving clinical outcomes in
asthma and bronchiectasis
was not consistently

demonstrated.[1]

Safety and Tolerability

For SRT501, side effects
included nausea, vomiting, and
diarrhea.[5]

Generally well-tolerated in
clinical trials. A reversible
reduction in blood neutrophil
counts is a known on-target
effect.[1]
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Signaling Pathways

The distinct mechanisms of SRT3109 and AZD5069 are best understood by visualizing their

respective signaling pathways.
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Caption: SRT3109 activates SIRT1, leading to the deacetylation of various protein substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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